molecular formula C36H28O6 B1205468 Dan-shen root extract CAS No. 79483-68-4

Dan-shen root extract

Cat. No. B1205468
CAS RN: 79483-68-4
M. Wt: 556.6 g/mol
InChI Key: WTPPRJKFRFIQKT-UHFFFAOYSA-N
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Description

Dan-shen, also known as Salvia bowleyana, is a root commonly used in Traditional Chinese Medicine (TCM). It’s often combined with other herbs, such as Panax notoginseng, and over 35 formulations used in TCM contain danshen . The chemicals in danshen might help with blood thinning and might also help widen blood vessels, which can improve circulation .


Synthesis Analysis

The synthesis of tanshinone, a critical component of Dan-shen, involves three critical stages: preparation, the initial synthesis, and the continuous rapid synthesis . The differentially expressed genes (DEGs) were mainly enriched in terpene synthesis .


Molecular Structure Analysis

Danshen contains over 200 active compounds . The major lipid-soluble phytochemical constituents of Dan-shen are called tanshinones .


Chemical Reactions Analysis

Danshen has been used extensively in traditional Chinese medicine as a single herb and in multiherb formulations. Limited clinical studies have shown efficacy in coronary artery disease and acute ischemic stroke .


Physical And Chemical Properties Analysis

The physical and chemical properties of Danshen vary greatly depending on the specific preparation. Active components in commercially available preparations of Danshen vary greatly .

Scientific Research Applications

1. Inhibition of Adenylate Cyclase

Dan-shen extract, derived from Salvia miltiorrhiza, has shown significant inhibitory activity on adenylate cyclase in rat brain and rat erythrocytes. The ethyl acetate (EtOAc) fraction of the methanol (MeOH) extract contained potent inhibitory principles, identified as polyphenolic acids like rosemarinic acid and lithospermic acid, along with their methyl ester derivatives (Kohda et al., 1989).

2. Interaction with Serum Digoxin Measurement

Dan Shen, commonly used in the management of cardiovascular diseases, demonstrates digoxin-like immunoreactivity in vitro. This can lead to interference with serum digoxin measurements, with both positive and negative effects observed depending on the assay method used (Wahed & Dasgupta, 2001).

3. Impact on Platelet Aggregation and Adhesion

The crude extracts of Dan-shen root, in various proportions with San-qi, exhibited a marked inhibitory effect on platelet aggregation and adhesion in normal rabbits. The mixture showed significant activity, with specific proportions demonstrating optimal effects (Liu et al., 2002).

4. Cardiomyogenic Differentiation of Stem Cells

Dan-shen root has been found to be a potent inducer for cardiomyogenic differentiation of human placenta-derived mesenchymal stem cells. The treated cells showed morphological changes and positive staining for cardiac markers, suggesting its potential in cardiac regenerative therapies (Li et al., 2011).

5. Treatment of Acute Ischemic Stroke

Dan Shen, used widely in China for treating acute ischemic stroke, was analyzed in randomized controlled trials. The trials showed an increase in the number of patients with significant improvement in neurological deficits, although the studies' methodological qualities were considered poor, indicating the need for further high-quality research (Wu, Liu, & Zhang, 2004; 2007).

6. Tanshinone Biosynthesis and Pharmacological Activities

Tanshinones, a class of lipid-soluble diterpene quinones found in Dan Shen, exhibit various pharmacological activities such as antioxidative, anti-inflammatory, and anti-tumor properties. Efforts like hairy root culture, elicitor treatment, and genetic engineering have been employed to enhance tanshinone production, highlighting its importance in pharmaceutical applications (Hui et al., 2010).

7. Identification of Tanshinones via Mass Spectrometry

A study on the roots of Salvia miltiorrhiza (Dan-shen) using high-performance liquid chromatography with electrospray ionization tandem mass spectrometry identified 27 tanshinones, including five new constituents. This method allows for sensitive and rapid identification of tanshinones in Dan-shen, crucial for the development of pharmaceutical preparations (Yang et al., 2006).

8. Antibacterial Properties

The ethereal extract of Dan-Shen demonstrated antibacterial properties against Staphylococcus aureus, including drug-resistant species. Several chemical components such as cryptotanshinone and dihydrotanshinone I showed strong inhibition, suggesting the potential use of Dan-Shen in treating bacterial infections (Fang, 1976).

9. Treatment of Children’s Asthmatic Bronchitis

Dan-shen root injection was found to be effective in treating children's asthmatic bronchitis, significantly reducing therapy days and recovery time compared to control treatments. Its efficacy with minimal side effects makes it a viable option for pediatric respiratory conditions (Yu Shu-ming, 2005).

Mechanism of Action

Danshen might help the heart and decrease blood pressure by activating ion channels that help widen blood vessels . It also seems to affect the heart. Taking danshen along with digoxin can increase the effects of digoxin and increase the risk of side effects .

Safety and Hazards

When taken by mouth, Danshen is possibly safe. It’s usually well-tolerated. Side effects might include upset stomach, itching, and reduced appetite . There is some concern that it might also cause drowsiness, dizziness, and a blood condition called thrombocytopenia .

Future Directions

Danshen dripping pills, a Traditional Chinese Medicine (TCM) remedy that has successfully completed a Phase 2 clinical trial under the U.S. Food and Drug Administration (FDA), are currently undergoing trials in the US . This means that it may become the first TCM remedy approved by the FDA in the future .

properties

IUPAC Name

1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione;1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H14O3/c2*1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3;6-8H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPPRJKFRFIQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C.CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000530
Record name 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dan-shen

CAS RN

79483-68-4
Record name Dan-shen root extract
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079483684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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